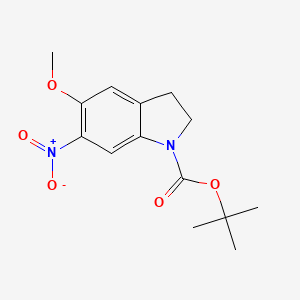
Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthyridine core, which is a fused bicyclic system containing nitrogen atoms, and is functionalized with an amino group, a trifluoromethyl group, and an ethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate with triethyl orthoformate in the presence of a catalyst such as acetic acid can yield the desired naphthyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds share a similar amino-functionalized heterocyclic core and are known for their pharmacological properties.
Pyrazolo-annulated pyridines: These compounds also feature fused nitrogen-containing rings and exhibit a range of biological activities.
Uniqueness
Ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Propiedades
Fórmula molecular |
C12H10F3N3O2 |
|---|---|
Peso molecular |
285.22 g/mol |
Nombre IUPAC |
ethyl 5-amino-4-(trifluoromethyl)-1,6-naphthyridine-8-carboxylate |
InChI |
InChI=1S/C12H10F3N3O2/c1-2-20-11(19)6-5-18-10(16)8-7(12(13,14)15)3-4-17-9(6)8/h3-5H,2H2,1H3,(H2,16,18) |
Clave InChI |
PNHZKAJWWCVPFT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C2=C(C=CN=C12)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate](/img/structure/B15063123.png)

![7-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B15063129.png)




![3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one](/img/structure/B15063157.png)




![3A-(4-methoxyphenyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B15063195.png)
